2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) .Chemical Reactions Analysis
Organoboron compounds, which are often used in the synthesis of compounds like 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Polymer Chemistry
- A study by Narumi et al. (2008) utilized a 2-chloropropionamide derivative with an azido group as an initiator for the Atom Transfer Radical Polymerization (ATRP) of N-isopropylacrylamide (NIPAM). This process produced poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group, which could then undergo 'click' reactions with acetylene derivatives. The resulting PNIPAM derivatives displayed variable Lower Critical Solution Temperatures (LCSTs), demonstrating the potential of such compounds in creating temperature-responsive polymers (Narumi et al., 2008).
Receptor Binding Site Mapping
- Kersey et al. (1996) reported on a photoactivatable analogue of SR 48968, which binds with high affinity to the NK2 receptor. This analogue, containing a diazirine moiety, is valuable for mapping the antagonist binding site of the NK2 receptor, indicating the use of similar compounds in receptor studies and drug design (Kersey et al., 1996).
Chemical Synthesis and Reactivity Studies
- A study by Ishibashi et al. (1985) involved the reaction of 2-chloro-N,N-dimethyl-2-(phenylthio) acetamide with various olefins, leading to the synthesis of benzothiopyran derivatives. Such research demonstrates the role of chloroacetamide derivatives in synthesizing heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Ishibashi et al., 1985).
Crystallography and Molecular Structure
- Research by Gowda et al. (2007) on N-(2,3-Dichlorophenyl)benzamide revealed insights into the molecular structure and conformation of similar compounds, including 2-chloro-N-phenylbenzamide derivatives. This study is significant for understanding molecular interactions and hydrogen bonding patterns in crystallography (Gowda et al., 2007).
Green Chemistry in Drug Design
- Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of N-(4-hydroxyphenyl)acetamide. This research highlights the application of green chemistry principles in the design and discovery of drug analogues, emphasizing sustainable practices in pharmaceutical development (Dathu Reddy et al., 2014).
Organometallic Chemistry
- Facchin et al. (2002) conducted a study on the synthesis and reactivity of phenyl isocyanides, including 2-(trimethylsiloxymethyl)phenyl isocyanide. This research contributes to the understanding of organometallic reactions and coordination chemistry, which are crucial in catalysis and materials science (Facchin et al., 2002).
Mechanism of Action
As a cyclin-dependent kinase (CDK) inhibitor, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide likely works by blocking the activity of CDKs, which are enzymes that regulate the cell cycle.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLJJBETHFKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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